

Understanding the Tosyl Groups in Bis-Tos-PEG7: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bis-Tos-PEG7*

Cat. No.: *B1587527*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Bis-Tos-PEG7**, a bifunctional polyethylene glycol (PEG) linker. It details the pivotal role of the terminal tosyl groups in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers quantitative data on analogous reactions, detailed experimental protocols, and visual workflows to facilitate its application in research and development.

The Core Functionality: Tosyl Groups as Excellent Leaving Groups

Bis-Tos-PEG7 is a polyethylene glycol derivative with a chain of seven ethylene glycol units, flanked on both ends by a p-toluenesulfonyl (tosyl) group. The defining characteristic of this molecule lies in the chemical reactivity of these tosyl groups.

In organic chemistry, a tosylate is recognized as an excellent leaving group. This is because the tosylate anion is highly stabilized by resonance, making the displacement of the tosyl group by a nucleophile a thermodynamically favorable process. The hydroxyl groups of the parent PEG molecule are poor leaving groups, but their conversion to tosylates dramatically activates these terminal positions for nucleophilic substitution reactions. This activation is the cornerstone of **Bis-Tos-PEG7**'s utility as a linker.^[1]

The bifunctional nature of **Bis-Tos-PEG7**, with a tosyl group at each end, allows for the sequential or simultaneous attachment of two different molecules. This makes it an ideal component for constructing complex molecular architectures, such as PROTACs, which require the connection of a target protein ligand and an E3 ligase ligand.^[2]

Data Presentation: Quantitative Insights into Tosylated PEG Reactions

While specific kinetic data for **Bis-Tos-PEG7** are not readily available in published literature, the following tables summarize representative quantitative data for key reactions involving tosylated and analogous mesylated PEG linkers. This data provides valuable benchmarks for reaction efficiency and expected yields.

Table 1: Synthesis and Functionalization of Tosylated/Mesylated PEGs

Reaction Step	Starting Material	Reagent(s)	Product	End-Group Conversion (%)	Isolated Yield (%)	Reference
Amination	α,ω -dimesyl-PEG	Aqueous Ammonia	α,ω -diamino-PEG	>95	Not specified	[3]
Azidation	α -tosyl- ω -hydroxyl-PEG	Sodium Azide	α -azide- ω -hydroxyl-PEG	>95	95	[1]
Thiolation	α -tosyl- ω -hydroxyl-PEG	Sodium Hydrosulfide	α -thiol- ω -hydroxyl-PEG	>95	84	[1]
Amination (via Azide)	α -azide- ω -hydroxyl-PEG	PPh_3 , then water	α -amino- ω -hydroxyl-PEG	>95	95	[1]
Amination (multi-step)	α,ω -dihydroxy-PEG	1. Mesyl Chloride, 2. NaN_3 , 3. $\text{Zn}/\text{NH}_4\text{Cl}$	α,ω -diamino-PEG	>95	74 (overall)	[2]

Table 2: Peptide Conjugation Yields

PEG Reagent	Peptide	Conjugation Chemistry	Conjugation Yield (%)	Reference
MMP-sensitive PEGDAAm	CGPQGIWGQG CR	Michael Addition	~85	[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of **Bis-Tos-PEG7**. These protocols are adapted from established procedures for similar tosylated PEG linkers.

Synthesis of a Diamino-PEG7 from Bis-Tos-PEG7

This protocol describes a two-step synthesis of a diamino-PEG7 derivative from **Bis-Tos-PEG7** via a diazide intermediate. This is a common strategy to avoid side reactions associated with direct amination.

Step 1: Synthesis of Diazido-PEG7

- **Dissolution:** Dissolve **Bis-Tos-PEG7** (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
- **Addition of Azide:** Add sodium azide (NaN_3 , 5 equivalents per tosyl group) to the solution.
- **Reaction:** Stir the mixture at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with brine and extract the product with a suitable organic solvent (e.g., dichloromethane).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by precipitation from a solvent/anti-solvent system (e.g., dichloromethane/diethyl ether).

Step 2: Reduction of Diazido-PEG7 to Diamino-PEG7

- **Dissolution:** Dissolve the Diazido-PEG7 from Step 1 (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
- **Addition of Reducing Agent:** Add triphenylphosphine (PPh_3 , 1.5 equivalents per azide group) to the solution.
- **Reaction:** Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum.
- **Purification:** Concentrate the reaction mixture under reduced pressure and purify the resulting diamino-PEG7 by dialysis or size exclusion chromatography.

General Protocol for Nucleophilic Substitution with a Thiol-Containing Molecule

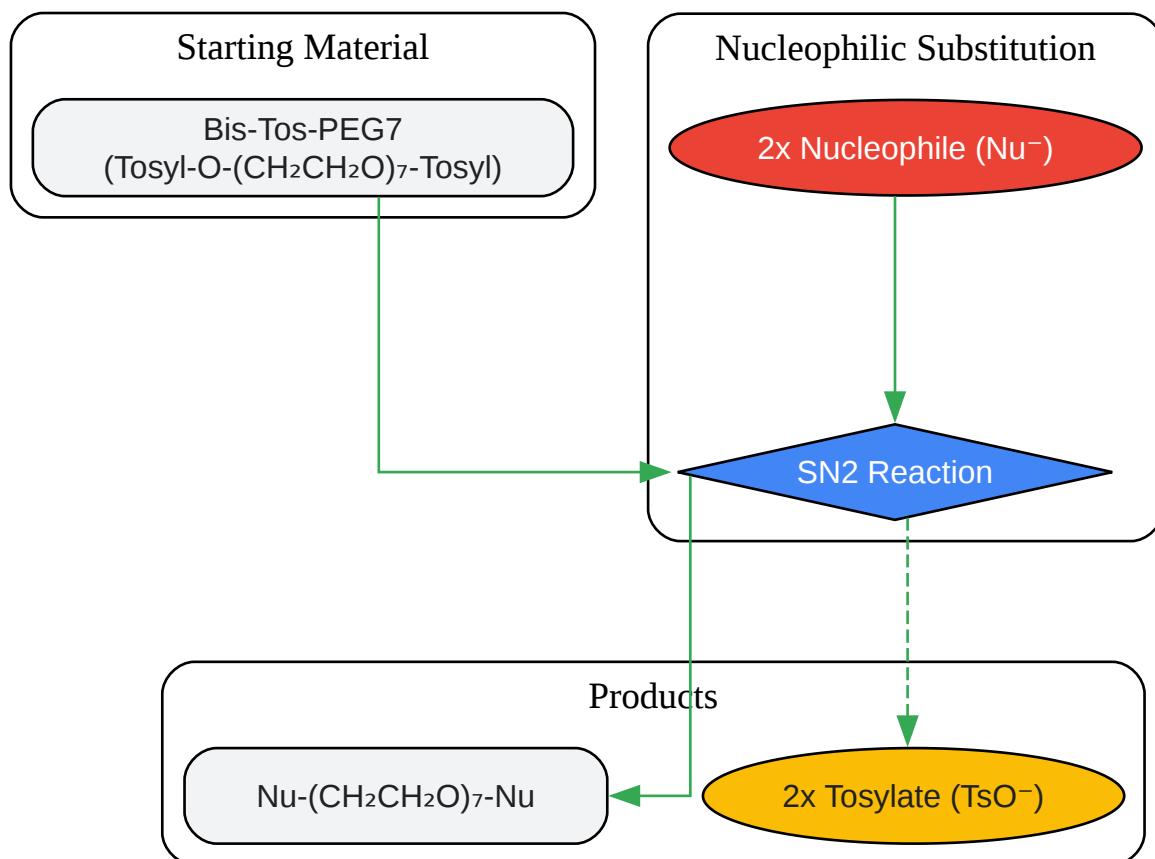
This protocol outlines a general procedure for the reaction of **Bis-Tos-PEG7** with a thiol-containing molecule, such as a cysteine-containing peptide or a small molecule thiol.

- **Dissolution:** Dissolve the thiol-containing molecule (2.2 equivalents) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Preparation of **Bis-Tos-PEG7**:** Dissolve **Bis-Tos-PEG7** (1 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO).
- **Reaction:** Add the **Bis-Tos-PEG7** solution dropwise to the solution of the thiol-containing molecule with gentle stirring.
- **Monitoring:** Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by HPLC or LC-MS.
- **Purification:** Purify the resulting conjugate by size exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.

Mandatory Visualizations

General Reaction Pathway for **Bis-Tos-PEG7**

The following diagram illustrates the fundamental role of the tosyl groups as leaving groups in nucleophilic substitution reactions.

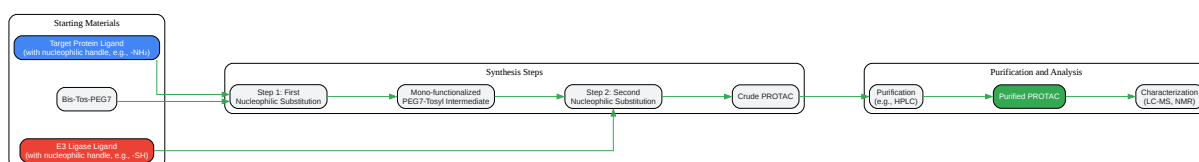


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General Nucleophilic Substitution Pathway

Experimental Workflow for PROTAC Synthesis

This diagram outlines a modular workflow for the synthesis of a PROTAC, where **Bis-Tos-PEG7** serves as the linker to connect a target protein ligand and an E3 ligase ligand.



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Modular PROTAC Synthesis Workflow

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